Cas no 160648-06-6 (3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid)

3-(4-(2-Oxopyrrolidin-1-yl)phenyl)prop-2-enoic acid is a synthetic organic compound featuring a pyrrolidinone moiety linked to a phenyl ring, which is further conjugated with an acrylic acid group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The presence of both the 2-oxopyrrolidine and α,β-unsaturated carboxylic acid functionalities allows for versatile derivatization, including Michael additions or amide formations. Its rigid aromatic core enhances stability, while the electron-withdrawing carbonyl group influences electrophilic substitution patterns. The compound is particularly useful in designing bioactive molecules, such as enzyme inhibitors or receptor modulators, due to its balanced lipophilicity and hydrogen-bonding capacity.
3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid structure
160648-06-6 structure
商品名:3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid
CAS番号:160648-06-6
MF:C13H13NO3
メガワット:231.247223615646
MDL:MFCD08691130
CID:5046712
PubChem ID:10513684

3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid 化学的及び物理的性質

名前と識別子

    • 3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid
    • (2E)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid
    • (E)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic Acid
    • NE13992
    • 3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid
    • MDL: MFCD08691130
    • インチ: 1S/C13H13NO3/c15-12-2-1-9-14(12)11-6-3-10(4-7-11)5-8-13(16)17/h3-8H,1-2,9H2,(H,16,17)/b8-5+
    • InChIKey: SMWOSZUZMNXRKC-VMPITWQZSA-N
    • ほほえんだ: O=C1CCCN1C1C=CC(/C=C/C(=O)O)=CC=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 330
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 57.6

3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-25902-5.0g
3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid
160648-06-6 95.0%
5.0g
$1821.0 2025-02-19
Enamine
EN300-25902-0.25g
3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid
160648-06-6 95.0%
0.25g
$579.0 2025-02-19
TRC
O992088-50mg
3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic Acid
160648-06-6
50mg
$ 95.00 2022-06-02
Enamine
EN300-25902-5g
3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid
160648-06-6
5g
$1821.0 2023-09-14
Enamine
EN300-25902-0.1g
3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid
160648-06-6 95.0%
0.1g
$553.0 2025-02-19
Enamine
EN300-25902-2.5g
3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid
160648-06-6 95.0%
2.5g
$1230.0 2025-02-19
Enamine
EN300-25902-10g
3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid
160648-06-6
10g
$2701.0 2023-09-14
Enamine
EN300-25902-10.0g
3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid
160648-06-6 95.0%
10.0g
$2701.0 2025-02-19
Enamine
EN300-25902-0.5g
3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid
160648-06-6 95.0%
0.5g
$603.0 2025-02-19
Enamine
EN300-25902-0.05g
3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid
160648-06-6 95.0%
0.05g
$528.0 2025-02-19

3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid 関連文献

3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acidに関する追加情報

Professional Introduction to Compound with CAS No. 160648-06-6 and Product Name: 3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid

Compound with the CAS number 160648-06-6, specifically identified as 3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and its potential applications in medicinal chemistry. The presence of a phenylprop-2-enone moiety combined with a pyrrolidinone ring suggests a rich chemical diversity that can be exploited for the development of novel therapeutic agents.

The 3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid structure is particularly intriguing because it integrates several pharmacophoric elements that are known to enhance biological activity. The pyrrolidinone component, for instance, is a common scaffold in many bioactive molecules, exhibiting properties that can facilitate interactions with biological targets. This structural motif has been extensively studied for its role in modulating enzyme activity and receptor binding, making it a valuable component in drug design.

Moreover, the phenylprop-2-enone moiety introduces additional functional groups that can participate in various chemical reactions, enabling the synthesis of derivatives with tailored properties. This versatility is particularly advantageous in medicinal chemistry, where the ability to modify multiple sites on a molecule can lead to improved efficacy and reduced side effects. The combination of these structural elements in 3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid makes it a promising candidate for further investigation.

Recent research has highlighted the importance of 3-heterocyclic substituted phenylpropenoic acids in the development of new drugs. Studies have demonstrated that such compounds can exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific arrangement of atoms in 3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid may contribute to its unique pharmacological profile, making it an attractive scaffold for drug discovery.

In particular, the pyrrolidinone ring has been shown to enhance binding affinity to certain biological targets by providing a rigid framework that mimics natural substrates. This feature is crucial for designing molecules that can effectively interact with enzymes and receptors involved in disease pathways. The phenylprop-2-enone group further contributes to this interaction by introducing hydrophobic and aromatic residues that can stabilize binding interactions.

Current research efforts are focused on exploring the synthetic pathways that can be used to produce derivatives of 3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid with enhanced biological activity. Techniques such as combinatorial chemistry and high-throughput screening are being employed to identify new analogs with improved properties. These approaches have already led to the discovery of several promising candidates that are being evaluated for their therapeutic potential.

The chemical synthesis of 3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. Key steps include the formation of the pyrrolidinone ring, the introduction of the phenylpropenone moiety, and subsequent functional group modifications. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities of this compound for research and development purposes.

One of the most exciting aspects of working with compounds like 3-heterocyclic substituted phenylpropenoic acids is their potential for modulating complex biological pathways. For instance, studies have shown that derivatives of this class can interact with enzymes involved in inflammation and cell proliferation, offering new avenues for treating conditions such as cancer and autoimmune diseases. The ability to fine-tune the structure of these molecules allows researchers to target specific aspects of these pathways, leading to more effective treatments.

The development of novel therapeutic agents often requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. The case of 3-(4-methylthiazolizin)-1(5H)-one CAS No 160648066, while not directly related by name but sharing similar chemical characteristics, underscores the importance of such collaborations in bringing new drugs to market. By combining expertise from different fields, researchers can accelerate the discovery process and bring innovative solutions to complex medical challenges.

In conclusion,3-(4-methylthiazolizin)-1(5H)-one CAS No 160648066, while distinct from our primary focus on 3-heterocyclic substituted phenylpropenoic acids, exemplifies the broader trends in pharmaceutical research aimed at developing safer and more effective treatments. The unique structural features of these compounds make them valuable tools for understanding disease mechanisms and identifying new therapeutic strategies. As research continues to uncover new applications for molecules like ours,3-heterocyclic substituted phenylpropenoic acids, their importance in medicine is only set to grow.

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